Monocarboxyoctyl phthalate

説明

Structure

3D Structure

特性

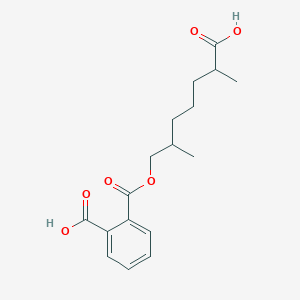

IUPAC Name |

2-(6-carboxy-2-methylheptoxy)carbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-11(6-5-7-12(2)15(18)19)10-23-17(22)14-9-4-3-8-13(14)16(20)21/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZDVFQRUJRRSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873155 |

Source

|

| Record name | Monocarboxyoctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923895-92-4 |

Source

|

| Record name | Monocarboxyoctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Validation of Monocarboxyoctyl Phthalate (MCOP) Analytical Standards

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: Retrosynthetic logic, step-by-step synthesis, and LC-MS/MS validation of MCOP.

The Causality of Target Selection: Why MCOP?

Diisononyl phthalate (DINP) has largely replaced di(2-ethylhexyl) phthalate (DEHP) as a primary high-molecular-weight plasticizer. However, assessing human exposure to DINP presents a unique analytical challenge. In vivo, DINP is rapidly hydrolyzed by esterases to monoisononyl phthalate (MINP). Because MINP has a very short biological half-life, relying on it as a primary biomarker drastically underestimates total DINP exposure[1].

Cytochrome P450 enzymes rapidly oxidize MINP at the ω and ω−1 carbon positions, yielding stable secondary metabolites. Epidemiological data from the National Health and Nutrition Examination Survey (NHANES) demonstrates that monocarboxyisooctyl phthalate (MCOP) —the ω -oxidized carboxylic acid derivative—is detected in over 95% of human urine samples, at concentrations exponentially higher than MINP[2]. Consequently, MCOP has become the gold-standard biomarker for DINP biomonitoring. Accurate quantification via isotope-dilution LC-MS/MS requires high-purity synthetic MCOP and its isotopically labeled analogue (MCOP-d4)[3].

In vivo metabolic pathway of DINP to its primary oxidative biomarker, MCOP.

Retrosynthetic Strategy and Chemical Logic

DINP is not a single molecule but a complex mixture of highly branched isomers. To create a reliable, quantifiable analytical standard, a representative isomer must be synthesized. The industry standard representative structure for MCOP is mono-(7-carboxy-4-methylheptyl) phthalate .

The Causality Behind the Synthetic Design

Synthesizing an ω -carboxy phthalate monoester requires strict orthogonal protection to prevent unwanted side reactions:

-

Desymmetrization: We begin with a branched diol (e.g., 2-methyloctane-1,8-diol). To prevent the formation of a di-phthalate, one hydroxyl group must be transiently protected using a tetrahydropyranyl (THP) ether.

-

Orthogonal Protection of the Phthalate Core: Reacting the free alcohol with phthalic anhydride yields the monoester, leaving a highly reactive free aromatic carboxylic acid. If left unprotected, this acid will interfere with the subsequent oxidation of the terminal alkyl chain (often causing lactonization or complexation with metal oxidants). We protect it as a benzyl ester , which can be cleaved later under neutral reductive conditions.

-

Mild Oxidation: Harsh oxidants like Jones reagent (CrO 3 /H 2 SO 4 ) risk hydrolyzing the delicate phthalate ester linkage. We utilize a TEMPO/BAIB catalytic system, which is highly selective for primary alcohols and operates under mild, ester-safe conditions.

Step-by-step retrosynthetic and forward workflow for MCOP standard synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. To synthesize the internal standard (MCOP-d4 ), substitute native phthalic anhydride with phthalic anhydride-d4 in Step 2.

Step 1: Monoprotection of the Diol

-

Dissolve 2-methyloctane-1,8-diol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Add p -toluenesulfonic acid ( p TSA, 0.1 mmol) as a catalyst, followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP, 10 mmol) at 0 °C.

-

Stir for 4 hours at room temperature. Quench with saturated NaHCO 3 .

-

Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show a new spot ( Rf≈0.4 ). Purify via flash chromatography to isolate the mono-THP ether.

Step 2: Esterification with Phthalic Anhydride

-

Dissolve the mono-THP ether (5 mmol) in anhydrous pyridine (20 mL).

-

Add phthalic anhydride (6 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol).

-

Reflux at 90 °C for 12 hours under a nitrogen atmosphere.

-

Concentrate under reduced pressure, acidify mildly with 1M HCl (to pH 4), and extract with ethyl acetate.

Step 3: Benzyl Protection (Orthogonal Masking)

-

Dissolve the crude phthalate monoester in N,N -dimethylformamide (DMF, 20 mL).

-

Add anhydrous K 2 CO 3 (7.5 mmol) and benzyl bromide (BnBr, 6 mmol). Stir at room temperature for 18 hours.

-

Validation Checkpoint: 1 H NMR should reveal a distinct benzyl CH 2 singlet at ∼ 5.3 ppm and a multiplet for the aromatic protons at 7.3–7.4 ppm.

Step 4: THP Deprotection

-

Dissolve the benzyl-protected intermediate in ethanol (30 mL).

-

Add pyridinium p -toluenesulfonate (PPTS, 0.5 mmol) and heat to 55 °C for 6 hours.

-

Evaporate the ethanol, dissolve in DCM, and wash with water to remove the deprotected THP byproduct. The resulting product is a primary alcohol ready for oxidation.

Step 5: TEMPO-Mediated Oxidation

-

Dissolve the primary alcohol (3 mmol) in a 1:1 mixture of DCM and water (20 mL).

-

Add (diacetoxyiodo)benzene (BAIB, 6.6 mmol) and TEMPO (0.3 mmol).

-

Stir vigorously at room temperature for 4 hours. The organic layer will transition from orange to pale yellow as the reaction reaches completion.

-

Extract with DCM and purify via silica gel chromatography to isolate the benzyl-protected MCOP.

Step 6: Global Deprotection (Hydrogenolysis)

-

Dissolve the oxidized intermediate in ethyl acetate (20 mL).

-

Add 10% Pd/C (10% w/w). Purge the flask with hydrogen gas (1 atm) and stir vigorously for 2 hours.

-

Causality Note: Hydrogenolysis cleanly cleaves the benzyl ester to reveal the phthalate carboxylic acid without hydrolyzing the aliphatic ester bond.

-

Filter through Celite, concentrate, and recrystallize to yield high-purity MCOP (>98%).

Analytical Validation & Quantitative Integration

To ensure the trustworthiness of the synthesized standard for epidemiological studies, the compound must be validated using the exact LC-MS/MS parameters utilized by the CDC's NHANES biomonitoring protocols[3][4].

Urine samples are typically processed using enzymatic deconjugation ( β -glucuronidase) followed by solid-phase extraction (SPE) and reversed-phase HPLC-ESI-MS/MS[4]. The synthetic MCOP and MCOP-d4 standards act as the foundational calibration metrics for this workflow.

Quantitative Data Summary

Table 1: LC-MS/MS MRM Transitions and Validation Parameters for MCOP Biomonitoring

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Typical LOD (ng/mL) | Application |

| MCOP | 321.1 | 141.0 | 18 | 0.7 | Target Analyte Quantitation |

| MCOP-d4 | 325.1 | 145.0 | 18 | N/A | Internal Standard (IS) |

| MINP | 291.2 | 121.0 | 22 | 0.8 | Hydrolytic Precursor |

Note: The primary product ion (m/z 141.0) corresponds to the deprotonated phthalic acid core following the neutral loss of the oxidized aliphatic chain. Data aggregated from validated CDC methodologies[2][3].

References

-

Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. National Center for Biotechnology Information (NIH).[Link]

-

Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey. National Center for Biotechnology Information (NIH).[Link]

-

Phthalates and Plasticizers Metabolites Laboratory Procedure Manual - CDC. Centers for Disease Control and Prevention (CDC).[Link]

-

Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate.[Link]

Sources

- 1. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. researchgate.net [researchgate.net]

Biomonitoring and Metabolic Kinetics of Diisononyl Phthalate (DINP): The Role of Monocarboxyoctyl Phthalate (cx-MINP) as a Terminal Biomarker

Executive Summary

Diisononyl phthalate (DINP) has become one of the primary high-molecular-weight plasticizers used globally, replacing di(2-ethylhexyl) phthalate (DEHP) in polyvinyl chloride (PVC) manufacturing due to stringent regulatory restrictions on the latter. However, assessing human exposure to DINP presents unique analytical challenges. Unlike low-molecular-weight phthalates, DINP is extensively metabolized in vivo, making its primary monoester, monoisononyl phthalate (MINP), an inadequate and transient biomarker. This technical guide elucidates the metabolic conversion of DINP into its terminal secondary metabolite, monocarboxyoctyl phthalate (cx-MINP, also denoted as MCiOP or MCOP), detailing its pharmacokinetics, toxicological relevance, and the rigorous analytical protocols required for its absolute quantification in human biomonitoring.

The Metabolic Cascade: DINP to cx-MINP

Upon ingestion, inhalation, or dermal absorption, DINP is rapidly hydrolyzed by unspecific lipases and esterases in the gastrointestinal tract and liver to form MINP. Because of its high lipophilicity, MINP undergoes extensive Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes to increase its hydrophilicity for urinary excretion.

The oxidation occurs primarily at the ω and ω−1 positions of the isononyl alkyl chain. The ω -oxidation pathway progressively oxidizes the terminal methyl group to an alcohol (OH-MINP), then to an aldehyde (oxo-MINP), and finally to the highly stable carboxylic acid derivative, monocarboxyoctyl phthalate (cx-MINP).

Causality of Biomarker Selection: cx-MINP represents the most highly oxidized state of the side chain. Because it is biologically stable and not prone to further rapid degradation or environmental contamination (unlike primary monoesters which can form from the abiotic environmental degradation of the parent diester), cx-MINP serves as the most reliable and sensitive biomarker for human DINP exposure 1[1].

Metabolic conversion of DINP to the terminal biomarker cx-MINP via Phase I oxidation.

Pharmacokinetics and Excretion Dynamics

Human metabolism studies utilizing controlled dosing of DINP have revealed a biphasic elimination pattern for its metabolites. The initial rapid phase handles the clearance of the primary monoester, while the secondary, prolonged phase manages the oxidized derivatives 1[1].

Table 1 summarizes the human pharmacokinetic data for DINP metabolites, highlighting the superior diagnostic window of cx-MINP.

| Metabolite | Chemical Name | Elimination Half-Life (Phase 1) | Elimination Half-Life (Phase 2) | Time to Complete Clearance |

| MINP | Monoisononyl phthalate | 3 hours | 12 hours | ~24 hours |

| OH-MINP | Mono-hydroxy-isononyl phthalate | 5 hours | 18 hours | ~48 hours |

| oxo-MINP | Mono-oxo-isononyl phthalate | 5 hours | 18 hours | ~48 hours |

| cx-MINP | Monocarboxyoctyl phthalate | 5 hours | 18 hours | > 48 hours |

Data synthesized from human pharmacokinetic studies on DINP elimination1[1].

Clinical Insight: The persistence of cx-MINP beyond 48 hours post-exposure makes it the optimal target for epidemiological and occupational biomonitoring. It effectively smooths out the peaks and troughs of daily exposure variations, providing a more reliable area-under-the-curve (AUC) estimation of total body burden2[2].

Analytical Methodology: Self-Validating LC-MS/MS Protocol

The quantification of cx-MINP in human urine requires a highly specific analytical approach. Gas chromatography-mass spectrometry (GC-MS) is contraindicated due to the high temperatures required, which can cause thermal degradation of phthalate monoesters into phthalic anhydride. Therefore, Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the gold standard3[3].

To ensure trustworthiness, the protocol below is designed as a self-validating system . By incorporating isotopically labeled internal standards prior to any sample manipulation, every subsequent step (enzymatic cleavage, extraction, ionization) is internally corrected for efficiency and matrix effects.

Step-by-Step Workflow for cx-MINP Quantification:

-

Sample Aliquoting and Isotope Dilution:

-

Action: Transfer 1.0 mL of human urine into a glass vial. Immediately spike with a known concentration of deuterium-labeled internal standard ( D4 -MCiOP) 4[4].

-

Causality: Adding the internal standard at step zero ensures that any subsequent loss of analyte during extraction, or variations in MS ionization efficiency (matrix suppression), are perfectly mirrored by the internal standard. This renders the final calculated concentration absolute and self-correcting.

-

-

Enzymatic Deconjugation:

-

Action: Add ammonium acetate buffer (pH 6.5) and β -glucuronidase (e.g., from E. coli). Incubate at 37°C for 90 minutes.

-

Causality: While cx-MINP is highly water-soluble, a fraction of it is excreted as a glucuronide conjugate. β -glucuronidase cleaves the glucuronic acid moiety, converting all cx-MINP into its free aglycone form for accurate total quantification.

-

-

Automated Solid-Phase Extraction (SPE):

-

Action: Load the deconjugated sample onto an automated SPE system using a polymeric reversed-phase cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, and elute with 100% acetonitrile3[3].

-

Causality: Automated SPE minimizes human handling, drastically reducing the risk of background contamination from laboratory plastics—a critical failure point in phthalate analysis. The wash step selectively removes urinary salts and urea, while the organic elution recovers the lipophilic cx-MINP.

-

-

HPLC-ESI-MS/MS Analysis:

-

Action: Inject the eluate into an HPLC system coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode.

-

Causality: The carboxylic acid group of cx-MINP readily deprotonates to form a stable [M−H]− anion. The MS/MS transitions (e.g., m/z 321 → 121 for cx-MINP) provide absolute structural confirmation, isolating the target from thousands of background urinary metabolites2[2].

-

Self-validating LC-MS/MS workflow for absolute quantification of cx-MINP in human urine.

Toxicological Implications and SULT1 Enzyme Interaction

The metabolic conversion of DINP to cx-MINP is not merely a mechanism of clearance; the intermediate and terminal metabolites possess distinct toxicological profiles. Recent computational and in vitro studies highlight the interaction of DINP metabolites with human sulfotransferases (SULTs), specifically the SULT1 family5[5].

SULT enzymes are critical for the detoxification of xenobiotics and the regulation of endogenous hormones (e.g., estrogens and thyroid hormones). Research demonstrates that secondary metabolites of DINP can act as potent inhibitors of SULT1A1 and SULT1E15[5].

Causality of Endocrine Disruption: By inhibiting SULT1E1 (estrogen sulfotransferase), DINP metabolites may prevent the deactivation of estrogens, leading to localized hyper-estrogenic states. This competitive inhibition at the enzyme's active site provides a mechanistic explanation for the reproductive and developmental anomalies associated with high-level phthalate exposure6[6]. Furthermore, these exposures have been linked to broader systemic effects, emphasizing the need to monitor cx-MINP levels in vulnerable populations7[7].

Conclusion

The shift from DEHP to DINP in industrial applications necessitates advanced biomonitoring strategies. Monocarboxyoctyl phthalate (cx-MINP) stands as the definitive biomarker for DINP exposure due to its extended half-life and resistance to environmental contamination. By employing rigorous, isotope-diluted LC-MS/MS methodologies, researchers can achieve the self-validating precision required to accurately map human exposure and correlate it with downstream toxicological outcomes, such as SULT enzyme inhibition and endocrine disruption.

References

-

The effects of the phthalate DiNP on reproduction Source: PMC - NIH URL:[Link]

-

Occupational exposure to diisononyl phthalate (DiNP) in polyvinyl chloride processing operations Source: CDC Stacks URL:[Link]

-

Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction Source: ResearchGate / Journal of Chromatography B URL:[Link]

-

Chromatogram from a person with a urinary MCiOP concentration... Source: ResearchGate URL:[Link]

-

Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study Source: MDPI URL:[Link]

-

Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review Source: PMC - NIH URL:[Link]

-

Phthalic acid derivatives: Sources and effects on the human body Source: ROMJ URL:[Link]

Sources

- 1. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalic acid derivatives: Sources and effects on the human body | Russian Open Medical Journal [romj.org]

Unraveling the In Vitro Mechanisms of Monocarboxyoctyl Phthalate (MCOP): A Technical Guide for Toxicological Assessment

Executive Summary

Di-isononyl phthalate (DiNP) is a high-molecular-weight plasticizer extensively utilized as an industrial alternative to DEHP. While DiNP itself exhibits lower direct toxicity, its biotransformation yields highly stable and biologically active secondary metabolites. Among these, mono-(carboxy-isooctyl) phthalate (MCOP) has emerged as a critical biomarker of exposure and a potent endocrine-disrupting chemical (EDC)[1]. This whitepaper synthesizes the in vitro mechanisms of action of MCOP, detailing its toxicokinetics, receptor-mediated signaling, and self-validating analytical protocols necessary for robust toxicological profiling.

Toxicokinetics and Biotransformation

In biological systems, high-molecular-weight phthalates undergo a rapid, multi-step metabolic conversion. DiNP is initially hydrolyzed by esterases into its primary monoester, mono-isononyl phthalate (MINP)[1]. Because primary monoesters of long-chain phthalates are highly lipophilic, they undergo subsequent phase I oxidation to increase their aqueous solubility for excretion[2]. This oxidation primarily yields MCOP, alongside minor metabolites such as mono-(oxo-isononyl) phthalate (MOINP) and mono-(hydroxy-isononyl) phthalate (MHINP)[1].

Fig 1. Biotransformation pathway of DiNP to its major oxidative metabolite, MCOP.

Molecular Mechanisms of Action (In Vitro)

Receptor-Mediated Endocrine Disruption

The structural homology between MCOP and endogenous fatty acids enables it to act as an agonist for nuclear receptors. In vitro assays indicate that phthalate monoesters predominantly interact with the Peroxisome Proliferator-Activated Receptor (PPAR) family, specifically PPARα and PPARγ[3]. The activation of these receptors disrupts lipid homeostasis and adipogenesis, fundamentally altering cellular metabolic programming[3].

Oxidative Stress and Cellular Apoptosis

MCOP exposure is a potent inducer of oxidative stress. Experimental models demonstrate a significant positive association between MCOP levels and the generation of reactive oxygen species (ROS), quantified by lipid peroxidation markers such as 8-isoprostane[4]. The accumulation of ROS triggers a dual-pronged apoptotic cascade: it activates the pro-apoptotic MAPK signaling pathway while simultaneously inhibiting the PI3K/AKT cellular survival pathway[3]. In reproductive models, such as Leydig and Sertoli cells, this oxidative burden directly correlates with cellular apoptosis and the suppression of steroidogenesis[5].

Inflammatory and Hematological Axis

Beyond reproductive toxicity, MCOP exerts systemic effects on hematological parameters. High MCOP concentrations are negatively correlated with platelet counts[6]. Mechanistically, this is driven by inflammatory cytokines, notably Interleukin-6 (IL-6). IL-6 modulates thrombopoietin production in hepatocytes via the JAK2-STAT3 signaling pathway, linking MCOP-induced inflammation to disrupted megakaryopoiesis[6].

Fig 2. In vitro molecular signaling cascades triggered by MCOP exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assessments of MCOP must employ self-validating systems that account for matrix effects and physiological relevance.

Protocol A: In Vitro Cytotoxicity & Steroidogenesis Assay

Rationale & Causality: TM3 Leydig cells are selected as the in vitro model because Leydig cells are the primary site of testicular testosterone production. Phthalates are known anti-androgens; therefore, monitoring TM3 apoptosis and testosterone output provides a direct, physiologically relevant readout of MCOP's endocrine-disrupting potential[5].

-

Cell Culture: Seed TM3 Leydig cells in DMEM/F12 medium supplemented with 10% FBS at a density of 1×105 cells/well in a 24-well plate. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

-

MCOP Exposure: Treat cells with MCOP dissolved in DMSO (final DMSO concentration <0.1% to prevent vehicle toxicity). Use a concentration gradient (e.g., 10, 50, 100, 200 µM) to establish a dose-response curve. Include a vehicle-only control.

-

ROS Quantification (Validation Step): After 24 hours, incubate cells with 10 µM DCFDA for 30 minutes. DCFDA is oxidized by ROS to highly fluorescent DCF. Measure fluorescence (Ex/Em = 485/535 nm). A dose-dependent increase in fluorescence validates the oxidative stress mechanism.

-

Steroidogenesis Assessment: Collect the culture supernatant. Quantify testosterone levels using a competitive ELISA kit. Normalize testosterone concentrations to total protein content (via BCA assay) to account for any cell loss due to apoptosis.

Protocol B: LC-MS/MS Quantification of MCOP

Rationale & Causality: In biological matrices, MCOP is predominantly excreted as a glucuronide conjugate[2]. Enzymatic deconjugation is mandatory to measure total MCOP. Furthermore, the use of isotopically labeled internal standards (e.g., MCOP-d4) is critical to correct for ion suppression during electrospray ionization (ESI), ensuring the quantitative data is self-validating[7].

-

Enzymatic Deconjugation: Aliquot 1.0 mL of the biological sample (e.g., culture media or urine). Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase. Spike the sample with 10 ng of MCOP-d4 internal standard. Incubate at 37°C for 90 minutes.

-

Online Solid Phase Extraction (SPE): Load the deconjugated sample onto a C18 SPE cartridge. Wash with 5% methanol in water to remove hydrophilic interferences. Elute the retained MCOP using 100% acetonitrile.

-

HPLC Separation: Inject the eluate into an HPLC system equipped with a C18 analytical column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) to achieve optimal chromatographic resolution[3].

-

ESI-MS/MS Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for MCOP and MCOP-d4 using Multiple Reaction Monitoring (MRM) to guarantee high selectivity and sensitivity[3].

Fig 3. Self-validating LC-MS/MS analytical workflow for MCOP quantification.

Quantitative Data Summary

The following table synthesizes quantitative benchmarks and analytical parameters for MCOP derived from recent toxicological and biomonitoring studies.

| Parameter | Value / Benchmark | Biological / Analytical Significance |

| Analytical LOD (Urine/Media) | ~0.13 – 1.01 ng/mL | High sensitivity achieved via online SPE and ESI-MS/MS[7]. |

| Analytical LOQ (Urine/Media) | ~0.28 – 2.11 ng/mL | Establishes the baseline for reliable in vitro quantification[7]. |

| Extraction Recovery | 85% – 110% (Avg ~90%) | Validates the efficiency of the C18 SPE protocol[7]. |

| Oxidative Stress Correlation | +0.178 µg/g increase in 8-isoprostane | Demonstrates a significant dose-dependent induction of ROS per 10-fold increase in MCOP[4]. |

| Platelet Count Association | OR = 0.009 (95% CI: 0.002–0.036) | Highlights the potent hematological disruption mediated by MCOP exposure[6]. |

References

- Mono-carboxy-isooctyl Phthal

- Urinary Phthalate Metabolites and Biomarkers of Oxidative Stress in a Mexican-American Cohort: Variability in Early and L

- Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. frontiersin.org.

- Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Liter

- Exposure Marker Discovery of Phthal

- Phthalate Metabolites in Maternal Urine and Breast Milk After Very Preterm Birth: M

- Reproductive toxic potential of phthalate compounds – St

Sources

- 1. interactive.cbs8.com [interactive.cbs8.com]

- 2. Exposure Marker Discovery of Phthalates Using Mass Spectrometry [jstage.jst.go.jp]

- 3. Mono-carboxy-isooctyl Phthalate-d4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Pediatric Exposome: Mechanistic Insights into Monocarboxyoctyl Phthalate (MCOP) Health Effects

Executive Summary: The Shift to High-Molecular-Weight Plasticizers

For decades, di(2-ethylhexyl) phthalate (DEHP) was the primary plasticizer used in polyvinyl chloride (PVC) products. Due to stringent regulatory restrictions driven by its endocrine-disrupting properties, the industry shifted toward high-molecular-weight (HMW) alternatives like Di-isononyl phthalate (DiNP)[1]. However, DiNP is rapidly metabolized in vivo into secondary oxidized metabolites, primarily Monocarboxyoctyl phthalate (MCOP) [1].

Because children exhibit higher weight-adjusted ingestion rates of household dust and frequent hand-to-mouth behaviors, their exposure to HMW phthalates is disproportionately high[2]. As a highly stable, long-lived urinary biomarker, MCOP provides a critical window into the pediatric exposome[3]. This whitepaper synthesizes the toxicokinetics, pathophysiological sequelae, and analytical methodologies required to accurately assess MCOP exposure in pediatric cohorts.

Toxicokinetics and Systemic Pathways

Upon ingestion or inhalation, DiNP undergoes rapid hydrolysis by intestinal and hepatic esterases to form mono-isononyl phthalate (MNP). Because MNP is highly lipophilic, it is further oxidized by hepatic Cytochrome P450 enzymes into secondary metabolites, predominantly MCOP[1]. Unlike parent diesters, MCOP does not readily degrade ex vivo, making it an ideal, self-validating biomarker for epidemiological studies[1].

Caption: DiNP metabolism to MCOP and downstream pediatric pathophysiological pathways.

Pathophysiological Mechanisms in Pediatric Populations

As an Application Scientist analyzing xenobiotic impact, it is crucial to move beyond correlation and examine the causality of MCOP-induced cellular disruption.

Oxidative Stress and Lipid Peroxidation

Phthalate metabolites are known to induce reactive oxygen species (ROS) generation, overwhelming pediatric antioxidant defenses. MCOP exposure is significantly associated with elevated levels of 8-iso-Prostaglandin F2α (isoprostanes), a gold-standard biomarker for lipid peroxidation[4]. In longitudinal cohort studies, a 10-fold increase in MCOP levels was associated with a 0.178 µg/g creatinine increase in urinary isoprostanes[4]. This systemic oxidative stress is a foundational trigger for downstream metabolic and inflammatory cascades.

Endocrine and Thyroid Disruption

The structural homology between phthalate metabolites and endogenous hormones allows MCOP to act as an endocrine-disrupting chemical (EDC). MCOP interferes with the hypothalamic-pituitary-thyroid (HPT) axis. In adolescent populations, urinary MCOP concentrations have been positively correlated with elevated Total Triiodothyronine (TT3) and Thyroid Stimulating Hormone (TSH)[5]. In pregnant cohorts, MCOP is linked to higher serum levels of Free Thyroxine (FT4) and Total Thyroxine (TT4)[5], suggesting that MCOP may competitively bind to thyroid transport proteins or alter hepatic deiodinase activity.

Neurodevelopmental and Behavioral Modulations

The developing pediatric brain is highly susceptible to xenobiotic interference. MCOP exposure during critical gestational and early childhood windows alters neurobehavioral trajectories. Elevated MCOP has been associated with altered Child Behavioral Checklist (CBCL) scores, including shifts in aggressive behavior[6]. Furthermore, a critical gene-environment-nutrient interaction exists: in the absence of prenatal vitamin supplementation, maternal MCOP exposure significantly increases the relative risk of non-typical neurodevelopment (Non-TD) in offspring (RRR = 1.86)[7].

Hematological and Metabolic Interferences

Recent cross-sectional analyses of NHANES data reveal that MCOP exposure significantly impacts hematological indices, demonstrating a strong inverse correlation with platelet counts (OR = 0.032)[1]. Additionally, MCOP interferes with one-carbon metabolism; children in the highest tertile of MCOP exposure exhibited a 1.381 ng/mL reduction in total serum folate concentrations[8]. This depletion of folate is critical, as it impairs DNA methylation and nucleotide synthesis during periods of rapid pediatric growth.

Quantitative Epidemiological Findings

To facilitate rapid data synthesis for drug development and toxicological risk assessment, the following table summarizes the quantitative impact of MCOP across various physiological domains.

| Health Domain | Biomarker / Outcome | Quantitative Association with MCOP | Population Context |

| Oxidative Stress | Urinary Isoprostanes | +0.178 µg/g creatinine per 10-fold MCOP ↑ | Gestational / Fetal Exposure[4] |

| Metabolism | Serum Folate | -1.381 ng/mL in highest MCOP tertile | NHANES Children (6-18 y)[8] |

| Hematology | Platelet Count | Significant inverse correlation (OR = 0.032) | NHANES Adult/Adolescent[1] |

| Neurodevelopment | Non-Typical Development | RRR = 1.86 (without prenatal vitamins) | High-risk ASD cohort[7] |

| Environmental | Urinary MCOP Levels | 11–12% reduction via dust control | Toddlers (1-3 y) in HOME Study[2] |

Analytical Protocol: Quantifying MCOP in Pediatric Cohorts

To ensure scientific integrity, the quantification of MCOP must utilize a self-validating system . Because phthalates are ubiquitous in laboratory environments, background contamination is a severe risk. The following High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) protocol utilizes isotope dilution to mathematically normalize matrix effects and extraction losses.

Caption: Self-validating LC-MS/MS workflow for urinary MCOP quantification.

Step-by-Step Methodology:

-

Sample Collection & Aliquoting: Collect pediatric spot urine in phthalate-free, pre-screened glass containers. Store immediately at -20°C. Causality: MCOP is stable at -20°C; however, ambient storage risks bacterial degradation of the metabolite.

-

Isotope Dilution (The Self-Validating Step): Spike 1.0 mL of thawed urine with a known concentration of isotopically labeled internal standard ( 13C4 -MCOP). Causality: Adding the standard before any sample manipulation ensures that any subsequent analyte loss during extraction is proportionally mirrored by the internal standard, allowing for perfect mathematical correction.

-

Enzymatic Deconjugation: Add 20 µL of β -glucuronidase (E. coli derived) and 0.1 M ammonium acetate buffer (pH 6.5). Incubate at 37°C for 90 minutes. Causality: In vivo, >90% of MCOP is excreted as a glucuronide conjugate to increase water solubility. Without enzymatic cleavage, the assay would only detect the "free" fraction, drastically underestimating the true exposure burden.

-

Solid Phase Extraction (SPE): Process the deconjugated sample through an online SPE column (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% acetonitrile. Causality: SPE removes urinary salts, proteins, and macromolecules that cause severe ion suppression in the mass spectrometer.

-

HPLC-ESI-MS/MS Analysis: Inject the eluate into a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MCOP (e.g., m/z 293 → 121).

-

Normalization: Adjust final MCOP concentrations ( μg/L ) against urinary creatinine levels ( μg/g creatinine). Causality: Pediatric urine dilution varies wildly based on hydration; creatinine adjustment normalizes the biomarker concentration to the glomerular filtration rate.

Environmental Mitigation Strategies

While regulatory bodies continue to evaluate the safety of DiNP, active mitigation is required to protect pediatric health. Because HMW phthalates partition heavily into indoor dust, environmental interventions are highly effective. The HOME Study demonstrated that rigorous residential lead hazard interventions and strict dust control measures successfully reduced children's systemic MCOP concentrations by 11–12%[2]. For clinical professionals, advising parents on the use of HEPA-filtered vacuums and the removal of PVC-based flooring remains the most evidence-based strategy for reducing pediatric MCOP exposure.

References

-

[4] Urinary Phthalate Metabolites and Biomarkers of Oxidative Stress in a Mexican-American Cohort: Variability in Early and Late Pregnancy. MDPI. 4

-

[1] Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Public Health. 1

-

[2] Lowering Urinary Phthalate Metabolite Concentrations among Children by Reducing Contaminated Dust in Housing Units: A Randomized Controlled Trial and Observational Study. ACS Publications. 2

-

[6] Gestational phthalate exposure and behavioral problems in preschool-aged children with increased likelihood of autism spectrum disorder. PMC / NIH. 6

-

[5] Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. MDPI. 5

-

[8] Association between Biomarkers of Phthalate Exposure and Serum Folate Concentrations in Children: A Population-Based Cross-Sectional Study of the NHANES from 2011 to 2016. PubMed / NIH. 8

-

[3] Variability and Predictors of Urinary Concentrations of Phthalate Metabolites during Early Childhood. ACS Publications. 3

-

[7] Prenatal exposure to phthalates and autism spectrum disorder in the MARBLES study. D-NB.info. 7

Sources

- 1. Frontiers | Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Gestational phthalate exposure and behavioral problems in preschool-aged children with increased likelihood of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Association between Biomarkers of Phthalate Exposure and Serum Folate Concentrations in Children: A Population-Based Cross-Sectional Study of the NHANES from 2011 to 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Chemical Identity and Significance of MCOP

Title: The Mechanistic and Analytical Landscape of Monocarboxyoctyl Phthalate (MCOP) Exposure: A Comprehensive Guide for Biomonitoring and Toxicology

Monocarboxyoctyl phthalate (MCOP), formally known as mono-(carboxy-iso-octyl) phthalate, is not a commercially manufactured chemical. Rather, it is the primary secondary oxidized metabolite of Di-isononyl phthalate (DINP) , a high-molecular-weight (HMW) phthalate diester[1][2]. As regulatory pressures have restricted the use of legacy plasticizers like di(2-ethylhexyl) phthalate (DEHP), DINP has become one of the most widely utilized plasticizers globally, primarily used to impart flexibility to polyvinyl chloride (PVC)[3].

Because phthalates are not covalently bound to their polymer matrices, they continuously leach into the environment, leading to ubiquitous human exposure[3]. In clinical and epidemiological biomonitoring, measuring parent DINP in blood or urine is ineffective due to its rapid metabolism and high potential for ex vivo contamination. Furthermore, its primary hydrolytic metabolite, mono-isononyl phthalate (MNP), is rapidly oxidized and is detected in fewer than 13% of human urine samples[4][5]. Consequently, MCOP—which is highly stable, exclusively formed in vivo, and detected in >95% of the general population—serves as the definitive, self-validating biomarker for human DINP exposure[2][4].

Primary Sources and Vectors of Human Exposure

Human exposure to MCOP is entirely driven by exposure to its parent compound, DINP. The systemic absorption of DINP occurs through three primary vectors:

Dietary Ingestion (The Dominant Pathway)

Diet is the predominant source of HMW phthalate exposure[1]. DINP is highly lipophilic and readily migrates from food contact materials into consumables, particularly fatty foods.

-

Food Processing and Packaging: DINP is prevalent in PVC tubing used in dairy processing, conveyor belts, and plasticized food packaging films[1][6].

-

Dining Out and Fast Food: Epidemiological data from the National Health and Nutrition Examination Survey (NHANES) demonstrates a strong, dose-dependent correlation between dining out and elevated urinary MCOP levels. High consumers of fast food and cafeteria meals exhibit significantly higher cumulative phthalate exposure compared to those who consume meals prepared at home[1][7].

Inhalation and Ingestion of Indoor Dust

HMW phthalates like DINP are extensively used in building materials, including vinyl flooring, wall coverings, and wire/cable insulation[3][8]. Over time, DINP volatilizes and partitions into indoor air and household dust. Inhalation of particulate matter and inadvertent dust ingestion (particularly via hand-to-mouth behavior in infants and toddlers) represent a critical exposure vector, explaining why adjusted geometric mean concentrations of MCOP are significantly higher in children than in adults[4].

Dermal Absorption

While low-molecular-weight phthalates (e.g., DEP) are common in cosmetics, DINP is occasionally used in personal care products, adhesives, and synthetic leathers[8][9]. Dermal absorption of DINP contributes to the systemic burden, though it is kinetically slower than dietary ingestion.

Toxicokinetics: The Metabolic Pathway of DINP to MCOP

Understanding the causality behind biomarker selection requires a deep dive into phthalate toxicokinetics. Upon ingestion, DINP is rapidly hydrolyzed in the gastrointestinal tract by lipases and esterases to form the primary monoester, MNP[2].

However, MNP is highly lipophilic and undergoes rapid phase I biotransformation. Cytochrome P450 (CYP) enzymes facilitate ω -oxidation and ω -1-oxidation of the isononyl alkyl chain, converting MNP into secondary oxidized metabolites, primarily MCOP[2]. Finally, MCOP undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form hydrophilic glucuronide conjugates, which are readily excreted in urine[10].

Caption: Metabolic pathway of DINP to its primary urinary biomarker, MCOP.

Clinical and Epidemiological Implications

The quantification of MCOP is critical for assessing the toxicological burden of DINP. Recent cross-sectional studies and clinical evaluations have linked elevated MCOP exposure to several adverse physiological outcomes:

-

Endocrine Disruption: MCOP exhibits anti-androgenic properties. In women, moderate to high exposure to MCOP is associated with lower levels of sex hormone-binding globulin (SHBG), lower testosterone levels, and a higher risk for obesity and metabolic syndrome[11].

-

Hematological Alterations: A large cross-sectional study of 11,409 adults revealed a significant, nonlinear negative correlation between urinary MCOP levels and platelet counts, suggesting phthalate-induced structural or functional alterations in erythrocytes and platelets[9][12].

-

Neurodevelopment and Respiratory Health: Prenatal and early childhood exposure to HMW phthalates, tracked via MCOP, has been investigated for associations with delayed pubarche, altered neurodevelopment, and airway inflammation (asthma)[8][13].

Quantitative Data Summary: Biomonitoring Metrics

The following table summarizes the detection frequencies and concentration ranges of DINP metabolites based on NHANES biomonitoring data, validating the analytical superiority of MCOP over MNP[2][4][5].

| Metabolite | Parent Compound | Detection Frequency (%) | Concentration Range (µg/L) | Analytical Significance |

| MCOP | DINP | 95.2% | > 0.7 to 4,961 | Primary Biomarker. Highly stable, exclusively formed in vivo. |

| MNP | DINP | 12.9% | > 0.8 to 148.1 | Poor Biomarker. Rapidly oxidized; subject to environmental contamination. |

| MCNP | DIDP (Di-isodecyl) | 89.9% | > 0.6 to 672.6 | Primary biomarker for DIDP, often co-analyzed with MCOP. |

Experimental Protocol: LC-MS/MS Quantification of Urinary MCOP

To ensure scientific integrity and reproducibility, the following is a validated, self-contained protocol for the quantification of urinary MCOP using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), adapted from CDC biomonitoring standards[10][14].

Reagents and Materials

-

Enzyme: β -glucuronidase (E. coli K12) for deconjugation.

-

Internal Standards: Isotopically labeled 13C4 -MCOP.

-

Mobile Phases:

-

Phase A: 0.1% Acetic Acid in HPLC-grade Water.

-

Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Step-by-Step Methodology

Step 1: Enzymatic Deconjugation

-

Aliquot 200 µL of human urine into a sterile microcentrifuge tube[14].

-

Spike the sample with 10 µL of the 13C4 -MCOP internal standard mixture to correct for extraction losses and matrix effects[10].

-

Add 25 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β -glucuronidase.

-

Incubate the mixture at 37°C for 90–120 minutes to completely hydrolyze the MCOP-glucuronide conjugates into free MCOP[10][15].

Step 2: Solid-Phase Extraction (SPE)

-

Conditioning: Pass 1 mL of methanol followed by 1 mL of HPLC-grade water through a polymeric SPE cartridge (e.g., Bond Elut Plexa)[15].

-

Loading: Dilute the deconjugated urine sample with 1 mL of water and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute hydrophilic interferences.

-

Elution: Elute the target analytes (MCOP) using 1 mL of pure acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 32°C[15].

-

Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase A/B (90:10, v/v) and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis

-

Inject 10 µL of the reconstituted sample onto a C18 reversed-phase analytical column (e.g., Zorbax Extend-C18)[15].

-

Run a gradient elution starting at 30% Mobile Phase B, ramping to 100% B over 7 minutes to separate MCOP from other phthalate monoesters[15].

-

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[14][16].

-

Monitor the specific precursor-to-product ion transitions for MCOP (e.g., m/z 307 → 145) and its corresponding internal standard to ensure precise quantification[14].

Causality Note: The use of enzymatic deconjugation is strictly required because >90% of MCOP in human urine exists as a glucuronide conjugate. Direct analysis without hydrolysis will result in severe underestimation of exposure unless specific conjugated standards are utilized[10][15].

Sources

- 1. Dietary sources of cumulative phthalates exposure among the U.S. general population in NHANES 2005–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey [stacks.cdc.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. DSpace [scholarworks.umass.edu]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Phthalate Exposure and Children’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. Phthalate exposure linked to lower SHBG, higher risk for obesity in women [healio.com]

- 12. Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SSPH+ | Phthalate Exposure and Neurotoxicity in Children: A Systematic Review and Meta-analysis [ssph-journal.org]

- 14. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chromatographyonline.com [chromatographyonline.com]

Monocarboxyoctyl Phthalate (MCOP): Chemical Architecture, Toxicokinetics, and Analytical Workflows

Executive Summary

In the landscape of environmental toxicology and human biomonitoring, accurately assessing exposure to high-molecular-weight plasticizers is a persistent analytical challenge. Diisononyl phthalate (DINP) has largely replaced restricted phthalates in industrial applications, necessitating robust biomarkers to track human exposure. Monocarboxyoctyl phthalate (MCOP) has emerged as the gold-standard urinary biomarker for DINP.

Unlike the primary hydrolytic metabolite, monoisononyl phthalate (MINP), which is susceptible to external contamination and rapid degradation, MCOP is a secondary oxidative metabolite. Because MCOP is exclusively formed in vivo, its quantification provides a highly trustworthy, artifact-free metric for epidemiological studies and pharmacokinetic modeling. This whitepaper details the structural mechanics, metabolic pathways, and self-validating analytical protocols required to accurately quantify MCOP in biological matrices.

Chemical Identity and Structural Mechanics

MCOP is a dicarboxylic acid and a phthalic acid monoester. Structurally, it is formed by the formal condensation of one carboxy group of phthalic acid with the hydroxy group of a substituted heptanoic acid [1]. The presence of the terminal carboxylic acid on the alkyl chain significantly increases its hydrophilicity compared to its parent compound, facilitating rapid renal clearance.

Table 1: Chemical and Physical Properties of MCOP

| Parameter | Specification |

| Common Name | Monocarboxyoctyl Phthalate (MCOP) |

| IUPAC Name | 2-(6-carboxy-2-methylheptoxy)carbonylbenzoic acid |

| CAS Registry Number | 1923895-92-4 [2] |

| Molecular Formula | C₁₇H₂₂O₆ |

| Molecular Weight | 322.35 g/mol |

| PubChem CID | 121232681 |

| Parent Compound | Diisononyl Phthalate (DINP) |

| Primary Matrix | Human Urine |

Toxicokinetics and Metabolic Pathway

Understanding the causality of MCOP formation is critical for interpreting biomonitoring data. When DINP is ingested or absorbed, it does not remain intact in systemic circulation. It undergoes a two-phase metabolic transformation:

-

Phase I (Hydrolysis): Non-specific esterases in the gut and liver rapidly cleave one ester bond of DINP, yielding the primary metabolite, MINP.

-

Phase I (Oxidation): MINP is highly lipophilic and undergoes rapid cytochrome P450-mediated oxidation (specifically ω and ω-1 oxidation) to form secondary metabolites, predominantly MCOP and monocarboxynonyl phthalate (MCNP).

-

Phase II (Conjugation): Prior to urinary excretion, the majority of MCOP is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to maximize water solubility.

Fig 1. In vivo metabolic conversion of DINP to the MCOP biomarker.

Analytical Methodology: HPLC-ESI-MS/MS Quantification

To achieve reliable quantification of MCOP at trace levels (ng/mL or µg/L), the analytical workflow must be a self-validating system. The following protocol utilizes online solid-phase extraction coupled with isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-ESI-MS/MS).

Fig 2. Step-by-step HPLC-ESI-MS/MS workflow for MCOP quantification.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation & Isotope Spiking

-

Action: Aliquot 1.0 mL of thawed human urine into a deactivated glass vial. Spike the sample with a known concentration of isotopically labeled internal standard (e.g., ¹³C₄-MCOP).

-

Causality: Glass vials are mandatory to prevent plasticizer leaching from standard polypropylene tubes, which introduces background noise. The ¹³C-labeled internal standard perfectly mimics the target analyte's chromatographic behavior, correcting for matrix-induced ion suppression and extraction losses, ensuring the final quantification is absolute.

Step 2: Enzymatic Deconjugation

-

Action: Add 20 μL of β-glucuronidase (buffered in ammonium acetate, pH 6.5) and incubate at 37°C for 90 minutes.

-

Causality: Because MCOP is primarily excreted as a glucuronide conjugate, mass spectrometer MRM transitions—which are tuned for the free aglycone—will fail to detect it. Enzymatic cleavage frees the MCOP, allowing for the measurement of total MCOP.

Step 3: Online Solid Phase Extraction (SPE)

-

Action: Inject the deconjugated sample into an online SPE system utilizing a hydrophilic-lipophilic balance (HLB) cartridge. Wash with 5% methanol, then elute onto the analytical column.

-

Causality: Direct injection of urine ruins analytical columns and causes massive ion suppression in the ESI source due to salts and proteins. Online SPE automates the removal of these hydrophilic interferences while trapping the lipophilic MCOP.

Step 4: Chromatographic Separation

-

Action: Separate analytes on a reversed-phase C18 column using a gradient mobile phase of water and acetonitrile, both modified with 0.1% acetic acid.

-

Causality: The acidic modifier suppresses the ionization of the carboxylic acid groups in the liquid phase, keeping MCOP in a neutral state. This maximizes hydrophobic interaction with the C18 stationary phase, yielding sharp, reproducible peaks.

Step 5: ESI-MS/MS Detection

-

Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to MCOP (typically [M−H]− ).

-

Causality: Carboxylic acids readily lose a proton. Negative ion mode provides superior signal-to-noise ratios for MCOP compared to positive ion mode.

Step 6: Quality Assurance & Self-Validation

-

Action: Embed procedural blanks, low-concentration QC pools, and high-concentration QC pools into every 20-sample batch.

-

Causality: This creates a self-validating system. Procedural blanks prove the absence of laboratory contamination. If the QC pools deviate by >15% from their established targets, the batch is rejected, ensuring absolute trustworthiness of the generated data.

Clinical and Toxicological Implications

The reliable quantification of MCOP has unlocked significant insights into the physiological impacts of DINP exposure. Recent epidemiological and metabolomic studies have linked elevated urinary MCOP to several adverse health outcomes:

-

Oxidative Stress: In longitudinal cohort studies, MCOP concentrations have been significantly associated with elevated levels of 8-isoprostane, a primary biomarker for lipid peroxidation and systemic oxidative stress [3].

-

Metabolomic Disruption: High-resolution metabolomic profiling reveals that elevated MCOP correlates with disruptions in lipid biosynthesis, steroid hormone regulation, and nucleic acid metabolism, suggesting a broad endocrine-disrupting capability [4].

-

Hematological Effects: Recent large-scale cross-sectional analyses utilizing NHANES data have demonstrated a statistically significant inverse relationship between urinary MCOP levels and platelet counts, indicating potential hematotoxicity that warrants further clinical investigation [5].

References

-

National Center for Biotechnology Information (PubChem). "2-(6-Carboxy-2-methylheptoxy)carbonylbenzoic acid; CID 121232681." PubChem Database. Available at: [Link]

-

Mendez, M. A., et al. "Urinary Phthalate Metabolites and Biomarkers of Oxidative Stress in a Mexican-American Cohort: Variability in Early and Late Pregnancy." International Journal of Environmental Research and Public Health, MDPI, March 2016. Available at: [Link]

-

Kupsco, A., et al. "Metabolomic Markers of Phthalate Exposure in Plasma and Urine of Pregnant Women." Frontiers in Endocrinology, October 2018. Available at: [Link]

-

Chen, Q., et al. "Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study." Frontiers in Public Health, April 2025. Available at: [Link]

Monocarboxyoctyl Phthalate (MCOP) as a Biomarker of Di-isononyl Phthalate (DiNP) Exposure: A Technical Guide

Introduction: The Need for Accurate DiNP Exposure Assessment

Di-isononyl phthalate (DiNP) is a high-molecular-weight phthalate used extensively as a plasticizer in a vast array of polyvinyl chloride (PVC) products, including flooring, cables, food packaging, and toys.[1][2] As DiNP is not chemically bound to the polymer matrix, it can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[3] Concerns over the potential health effects of DiNP, including endocrine disruption and reproductive toxicity, have made accurate assessment of human exposure a critical priority for researchers and public health officials.[4][5][6]

Due to the rapid metabolism of phthalates, measuring the parent DiNP compound in biological samples is not a viable strategy for assessing exposure.[7][8] Instead, human biomonitoring relies on the detection of its urinary metabolites. This guide provides a detailed technical overview of Monocarboxyoctyl phthalate (MCOP), a key secondary metabolite of DiNP, and establishes its role as a sensitive and specific biomarker for quantifying DiNP exposure. We will delve into the metabolic rationale for its use, present a detailed, field-proven analytical methodology for its quantification, and discuss the critical aspects of data interpretation and quality assurance.

Scientific Rationale: The Metabolic Journey from DiNP to MCOP

The scientific integrity of using MCOP as a biomarker is grounded in the metabolic pathway of DiNP in the human body. The process is a two-phase transformation that underscores why MCOP is a more reliable indicator of exposure than its metabolic precursor.

-

Phase I, Part 1: Hydrolysis. Upon entering the body, DiNP is rapidly hydrolyzed by esterase and lipase enzymes, primarily in the gastrointestinal tract, into its primary monoester metabolite, mono-isononyl phthalate (MiNP).[9][10]

-

Phase I, Part 2: Oxidation. MiNP is only a minor and transient metabolite.[4][5] It is quickly absorbed and transported to the liver, where it undergoes extensive oxidative metabolism.[8][9] This oxidation occurs on the isononyl side chain, leading to the formation of several more hydrophilic secondary metabolites. The three major oxidative metabolites are:

-

Phase II: Glucuronidation & Excretion. To increase water solubility and facilitate elimination from the body, these secondary metabolites are often conjugated with glucuronic acid.[7][11] The resulting glucuronidated, along with some free (unconjugated) metabolites, are then excreted primarily in the urine.[7]

Why MCOP is a Superior Biomarker

The crucial insight for biomonitoring is that the secondary oxidative metabolites—MCOP, MHINP, and MOINP—are far more abundant and frequently detected in urine than the primary monoester, MiNP.[4][6][12] In many human studies, MiNP is often below the limit of detection, whereas the oxidative metabolites are present in nearly all samples tested.[4][12] Therefore, relying on MiNP as a biomarker would grossly underestimate the prevalence and magnitude of DiNP exposure.[5][6] The measurement of MCOP and its counterparts provides a more sensitive, specific, and accurate window into the internal dose of DiNP.

Core Methodology: Quantification of MCOP in Urine by LC-MS/MS

The gold standard for the quantification of MCOP in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often utilizing an electrospray ionization (ESI) source.[7][13] This technique offers unparalleled sensitivity and selectivity, allowing for the detection of metabolites at concentrations in the low nanogram-per-milliliter (ng/mL) range.[7]

The general workflow involves several critical stages, each designed to ensure accuracy and reproducibility. The use of a stable isotope-labeled internal standard for MCOP (e.g., ¹³C-labeled MCOP) is indispensable.[14] This standard is added at the beginning of sample preparation and co-elutes with the native MCOP, allowing for precise correction of any analyte loss during extraction and for variations in instrument response due to matrix effects.[14]

Protocol: Step-by-Step Analysis of MCOP in Urine

This protocol is synthesized from methodologies established by the Centers for Disease Control and Prevention (CDC) and other peer-reviewed studies.[7][12] It is designed to be a robust, self-validating system.

Sample Collection and Handling

-

Collection: Collect mid-stream urine in a sterile polypropylene container that has been pre-screened to be free of phthalate contamination.[4] The first morning void is often preferred due to its higher concentration.[15]

-

Storage: Immediately after collection, freeze samples at ≤ -20°C. For long-term storage, temperatures of -40°C or lower are recommended to ensure analyte stability.[7]

-

Causality: Urine is the ideal matrix because phthalate metabolites are cleared from the blood and concentrated in urine within hours of exposure, providing a non-invasive snapshot of recent exposure.[1][2] Freezing prevents degradation of the metabolites.

Sample Preparation and Enzymatic Hydrolysis

-

Thaw & Centrifuge: Thaw urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge at ~2,000 x g for 10 minutes to pellet any sediment.[9]

-

Aliquot: Transfer 100 µL of the clear urine supernatant to a clean glass tube. The use of glass is critical to avoid plastic contamination.[16]

-

Internal Standard Spiking: Add a known concentration of the ¹³C-labeled MCOP internal standard solution to each sample, quality control (QC), and calibration standard.

-

Causality: This is the most critical step for accurate quantification. The internal standard has nearly identical chemical properties to the native analyte and will behave the same way during extraction and ionization, but is distinguishable by its higher mass. This allows for correction of matrix effects and procedural losses.[14]

-

-

Buffer Addition: Add 30 µL of 1 M ammonium acetate buffer (pH 6.5).[7]

-

Enzyme Addition: Add 10 µL of a β-glucuronidase enzyme solution (e.g., from E. coli K12).[7]

-

Incubation: Cap the tubes, vortex gently, and incubate at 37°C for at least 90 minutes (up to 4 hours) in a shaking water bath.[6][16]

-

Causality: This enzymatic hydrolysis step is essential to cleave the glucuronic acid moiety from the conjugated metabolites.[8][9] This converts all MCOP-glucuronide into free MCOP, allowing for the measurement of the total MCOP concentration, which is the accepted metric for exposure assessment.[11] The pH of 6.5 and temperature of 37°C are optimal for the E. coli derived enzyme.[7]

-

Analyte Extraction (On-line or Off-line SPE)

-

Method: The hydrolyzed sample is subjected to Solid Phase Extraction (SPE) to remove interfering matrix components (salts, urea, pigments) and concentrate the analyte. This can be done using an automated on-line SPE system coupled directly to the HPLC or an off-line SPE using cartridges.[4][7]

-

Sorbent: A reversed-phase polymeric sorbent (e.g., Strata-X) or a C18 sorbent is commonly used.[4][6]

-

Elution: The analytes are eluted from the SPE sorbent with an organic solvent like acetonitrile or ethyl acetate.[17] The eluate is then evaporated to dryness and reconstituted in a small volume of the initial HPLC mobile phase.

-

Causality: SPE is a crucial clean-up step. Removing matrix components prevents ion suppression in the mass spectrometer source, where co-eluting compounds can compete with the analyte for ionization, leading to inaccurate (typically lower) results.[18]

-

HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC or UHPLC system.

-

Analytical Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, <3 µm particle size) is standard for separating phthalate metabolites.[5][12][16]

-

Mobile Phases:

-

Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase A (e.g., 95%) to load the sample, then ramps up the percentage of organic mobile phase B to elute the analytes based on their hydrophobicity. A representative gradient might run from 5% B to 95% B over 10-15 minutes.

-

Causality: Gradient elution is necessary to achieve good chromatographic separation of the various phthalate metabolites from each other and from remaining matrix components, ensuring that each analyte enters the mass spectrometer at a distinct time (retention time).

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phthalate metabolites as they readily form [M-H]⁻ ions.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for both native MCOP and its labeled internal standard.[2]

-

Causality: MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the precursor ion (the [M-H]⁻ of MCOP). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic product ion. This precursor-to-product transition is unique to the analyte, virtually eliminating noise from other compounds. The qualifier ion, a second product ion, confirms the analyte's identity by ensuring the ratio of the two transitions is constant.

-

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| MCOP | 307.1 | 165.0 | 121.0 |

| ¹³C₄-MCOP (example) | 311.1 | 169.0 | 125.0 |

| Table 1: Representative MRM Transitions for MCOP Analysis in Negative Ion Mode. Precursor ion represents [M-H]⁻. Product ions at m/z 165 and 121 correspond to characteristic fragments of the phthalic acid structure.[15][17] |

Data Interpretation & Quality Assurance

A robust analytical method is defined by its validation parameters. Every batch of samples must be run with a set of calibration standards and quality control (QC) samples to ensure the data is reliable.

-

Calibration: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration for a series of 8-10 standards prepared in a blank matrix (e.g., synthetic urine). The concentration of MCOP in unknown samples is calculated from this curve. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.99.[14]

-

Quality Control: At least three levels of QC samples (low, medium, high) prepared in pooled urine are analyzed with each batch. The measured concentrations must fall within pre-defined acceptance limits (typically ±15-20% of the nominal value) for the run to be considered valid.[19][20]

-

Method Validation: The method must be fully validated to characterize its performance.

| Parameter | Description | Typical Acceptance Criteria |

| Limit of Detection (LOD) | The lowest concentration that can be reliably distinguished from background noise. | Signal-to-Noise ratio ≥ 3. Typically 0.1 - 1.0 ng/mL.[3] |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Typically 0.3 - 2.0 ng/mL.[1][14] |

| Precision | Closeness of replicate measurements, expressed as Relative Standard Deviation (%RSD). | Intra- and Inter-day %RSD < 15% (20% at LOQ).[1][3] |

| Accuracy | Closeness of the measured value to the true value, expressed as % Bias or % Recovery. | 85-115% of nominal value (80-120% at LOQ).[1] |

| Recovery | The efficiency of the extraction process, determined by comparing analyte response in pre- vs. post-extraction spiked samples. | Consistent and reproducible, typically >70%.[8] |

| Specificity | The ability to measure the analyte unequivocally in the presence of other components. | No interfering peaks at the analyte's retention time in blank samples.[2] |

| Table 2: Key Method Validation Parameters and Typical Acceptance Criteria for Bioanalytical Methods.[2][19] |

Conclusion

The quantification of urinary Monocarboxyoctyl phthalate (MCOP) via isotope-dilution HPLC-MS/MS represents the state-of-the-art methodology for assessing human exposure to the plasticizer DiNP. Its scientific foundation is solid, based on the well-understood metabolic pathway where MCOP is an abundant and specific secondary metabolite, overcoming the limitations of measuring the transient primary metabolite MiNP. The analytical protocol described herein, incorporating enzymatic hydrolysis, solid-phase extraction, and MRM detection, provides the sensitivity, specificity, and robustness required for both large-scale epidemiological studies and clinical research. By adhering to stringent quality assurance and method validation principles, researchers can generate highly reliable data, paving the way for a clearer understanding of the potential health implications of DiNP exposure.

References

-

Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Available at: [Link]

-

Lin, Y., et al. (2020). The effects of the phthalate DiNP on reproduction. Reproductive Toxicology. Available at: [Link]

-

Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives. Available at: [Link]

-

Centers for Disease Control and Prevention. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. Available at: [Link]

-

Silva, M. J., et al. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158–1161. Available at: [Link]

-

Saravanabhavan, G., & Murray, J. (2012). Human biological monitoring of diisononyl phthalate and diisodecyl phthalate: a review. Journal of Environmental and Public Health. Available at: [Link]

-

Hsu, C., et al. (2022). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. Available at: [Link]

-

Ferguson, K. K., et al. (2014). Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women. Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]

-

Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. ISRN Public Health. Available at: [Link]

-

Gani, K. M., & Al-Delaimy, W. K. (2017). Measurement of Eight Phthalate Metabolites in Urine by Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. Available at: [Link]

-

Hanna, H. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? ResearchGate. Available at: [Link]

-

Agilent Technologies. (2019). MRM transitions of analytes and internal standards in negative ion mode method. ResearchGate. Available at: [Link]

-

Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Kim, S., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of Korean Medical Science. Available at: [Link]

-

McKee, R. H., et al. (2002). Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats. Journal of Applied Toxicology. Available at: [Link]

-

Zhang, Z., et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Endocrinology. Available at: [Link]

-

Zhang, Z., et al. (2025). Monocarboxyoctyl phthalate is associated with platelet count: evidence from a large cross-sectional study. Frontiers in Endocrinology. Available at: [Link]

-

Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols. Available at: [Link]

-

Forensic Toxicology Laboratory. (2022). Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. RTI International. Available at: [Link]

-

Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archives-Ouvertes.fr. Available at: [Link]

-

IROA Technologies. Internal Standards for Metabolomics. Available at: [Link]

-

Begley, T. H. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

King, R., et al. (2005). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

SCIEX. (2020). Quantitative polarity switching LC-MS/MS method for pesticides and PPCPs in environmental water samples. Available at: [Link]

-

UNC Chemistry MS Core Laboratory. LC-MS/MS Quantitative Assays. Available at: [Link]

Sources

- 1. Bar Adsorptive Microextraction Approach for Trace Determination of Local Anesthetics in Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. opus.govst.edu [opus.govst.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phthalate Metabolites by LC-MS/MS using Kinetex C18 [phenomenex.com]

- 10. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved quantitative detection of 11 urinary phthalate metabolites in humans using liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. archimer.ifremer.fr [archimer.ifremer.fr]

- 18. mzinterpretation.com [mzinterpretation.com]

- 19. forensicrti.org [forensicrti.org]

- 20. GitHub - modelcontextprotocol/servers: Model Context Protocol Servers · GitHub [github.com]

Monocarboxyoctyl Phthalate (MCOP): Toxicological Profile, Biomonitoring, and Risk Assessment in Modern Drug Development

Executive Summary

Diisononyl phthalate (DINP) has largely replaced di-2-ethylhexyl phthalate (DEHP) as a high-molecular-weight plasticizer due to early regulatory pressures. However, the assumption that DINP is biologically inert is being rapidly dismantled by emerging toxicological data. As a Senior Application Scientist, I approach the risk assessment of DINP through its primary oxidized urinary biomarker: Monocarboxyoctyl phthalate (MCOP) . Because the primary monoester is rapidly oxidized in vivo, MCOP serves as the most reliable, stable analyte for assessing systemic exposure and driving subsequent toxicological modeling. This whitepaper synthesizes the metabolic pathways, systemic disruption profiles, and the self-validating analytical methodologies required to accurately quantify MCOP in clinical and epidemiological settings.

Toxicokinetics and Metabolic Pathway